

Application Note: Cell-Based Assays using 4-Propanoylphenyl 2,2-dimethylpropanoate

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Compound of Interest

Compound Name: 4-Propanoylphenyl 2,2-dimethylpropanoate

CAS No.: 120703-45-9

Cat. No.: B1591818

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Title: Profiling Serine Protease Inhibition and Metabolic Activation using 4-Propanoylphenyl 2,2-dimethylpropanoate

Abstract

This application note details the utility of **4-Propanoylphenyl 2,2-dimethylpropanoate** (also known as 4'-Propionylphenyl Pivalate) as a specialized probe in drug discovery. Structurally composed of a pivalic acid esterified to a para-substituted phenol, this molecule serves two critical functions: (1) A mechanism-based probe for Human Neutrophil Elastase (HNE) due to the specific steric recognition of the pivalate group, and (2) A prodrug model for assessing carboxylesterase (CES)-mediated bioactivation in hepatocytes. This guide provides standardized protocols for kinetic profiling, cellular uptake, and hydrolytic stability assays.

Introduction & Mechanistic Basis

The Molecule: Structure-Activity Relationship

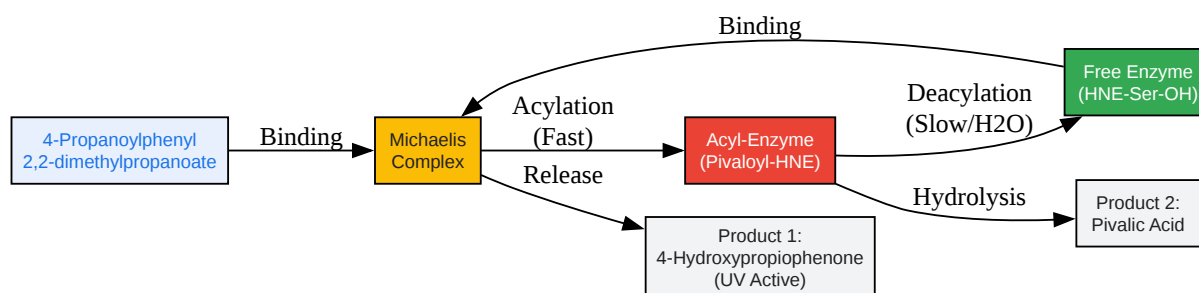
4-Propanoylphenyl 2,2-dimethylpropanoate (CAS: 120703-45-9) is a synthetic ester featuring a steric "lock" (the tert-butyl group of the pivalate) and a UV-active leaving group (4-hydroxypropiophenone).

- Pivalate Moiety (2,2-dimethylpropanoate): Mimics the Valine residue preferred by the S1 pocket of Human Neutrophil Elastase (HNE). Unlike simple acetates, pivalates are resistant to non-specific hydrolysis, making them highly specific substrates for elastases and specific carboxylesterases.
- Leaving Group (4-Propanoylphenol): Upon cleavage, this moiety is released, allowing for spectrophotometric detection (UV shift) or HPLC quantification.

Mechanism of Action: Acyl-Enzyme Intermediate

In the context of HNE, this molecule acts as a "Turnover Substrate" or "Transient Inhibitor."

- Recognition: The enzyme's catalytic serine attacks the carbonyl carbon of the pivalate.
- Acylation: 4-hydroxypropiophenone is released (First Burst).
- Deacylation (Rate-Limiting): The pivaloyl-enzyme complex hydrolyzes very slowly due to steric hindrance, effectively occupying the active site and transiently inhibiting the enzyme.



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Figure 1: Mechanism of interaction with Serine Proteases. The slow deacylation step characterizes the molecule as a transient inhibitor.

Experimental Protocols

Protocol A: Cell-Free HNE Activity & Inhibition Assay

Objective: To determine the kinetics of HNE inhibition or substrate turnover using UV spectrophotometry.

Materials:

- Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4.
- Enzyme: Purified Human Neutrophil Elastase (HNE).
- Substrate: **4-Propanoylphenyl 2,2-dimethylpropanoate** (Stock: 10 mM in DMSO).
- Detection: UV Plate Reader (Absorbance at 245 nm vs 290 nm).

Procedure:

- Preparation: Dilute HNE to 20 nM in Assay Buffer.
- Substrate Titration: Prepare a serial dilution of the compound (0.1 μ M to 100 μ M).
- Reaction Start: Add 10 μ L of substrate to 90 μ L of enzyme solution in a UV-transparent 96-well plate.
- Monitoring: Immediately measure Absorbance at 290 nm (phenolate form) every 30 seconds for 60 minutes.
- Control: Run a "No Enzyme" control to account for spontaneous hydrolysis (though pivalates are generally stable).

Data Analysis: The release of 4-hydroxypropiophenone follows "Burst Kinetics."

- Burst Phase: Rapid release equivalent to the molar concentration of active enzyme active sites.

- Steady State: Slow linear increase representing the turnover (deacylation).

Parameter	Definition	Calculation
	Initial Velocity	Slope of the first 2 minutes (Abs/min)
	Turnover Number	
	Deacylation Half-life	

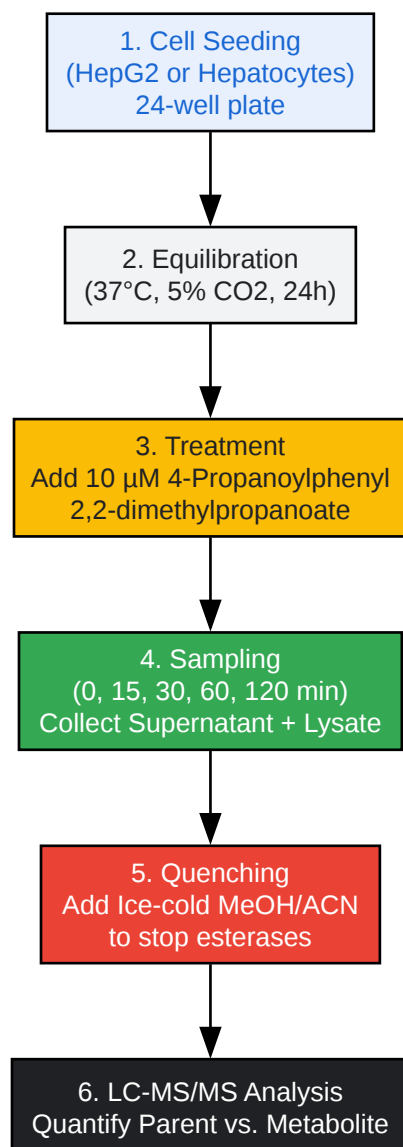
Protocol B: Cell-Based Metabolic Stability (Hepatocyte Assay)

Objective: To assess the "Prodrug" potential by measuring the conversion of the pivalate ester to the parent phenol (4-hydroxypropiofenone) by intracellular carboxylesterases (CES1/CES2).

Materials:

- Cells: Cryopreserved Human Hepatocytes or HepG2 cells.
- Media: Williams' Medium E (WME) with thawing supplements.
- Lysis Buffer: Methanol/Acetonitrile (1:1) with Internal Standard (e.g., Tolbutamide).

Workflow:



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Figure 2: Metabolic stability and bioactivation workflow in competent cells.

Step-by-Step:

- Seeding: Plate HepG2 cells at 1×10^5 cells/mL. Allow attachment for 24 hours.
- Dosing: Replace media with warm HBSS containing 10 µM of the test compound.
- Incubation: Incubate at 37°C.

- Harvesting: At designated time points (min), remove supernatant (extracellular) and add 200 μ L cold Methanol to the wells (intracellular).
- Extraction: Scrape cells, vortex, and centrifuge at 10,000 x g for 10 min.
- Analysis: Inject supernatant and lysate into LC-MS/MS.

LC-MS/MS Parameters (Suggested):

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
- Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Transitions:
 - Parent (Ester): 235.1
57.1 (Pivaloyl fragment).
 - Metabolite (Phenol): 151.1
123.0 (Loss of ethyl group).

Critical Considerations & Troubleshooting

Chemical Stability

Pivalate esters are significantly more stable than acetate esters.

- Spontaneous Hydrolysis: Negligible at pH 7.4.
- Stock Solutions: Stable in DMSO at -20°C for >6 months. Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent transesterification.

Specificity

While pivalates are "specific" for HNE and CES, they can be cleaved by other serine proteases at high concentrations.

- Control: Use Sivelestat (specific HNE inhibitor) as a negative control. If the hydrolysis of **4-Propanoylphenyl 2,2-dimethylpropanoate** is blocked by Sivelestat, the activity is HNE-driven.

Detection Interference

The leaving group, 4-hydroxypropiophenone, has pH-dependent absorbance.

- Acidic pH:

nm.
- Basic pH (Assay conditions):

nm (Phenolate).
- Tip: Ensure the assay buffer is well-buffered at pH 7.4 or higher to maximize the signal of the released phenol.

References

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